molecular formula C13H23N B13290794 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine CAS No. 22441-58-3

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine

Cat. No.: B13290794
CAS No.: 22441-58-3
M. Wt: 193.33 g/mol
InChI Key: KULLJYSCBVVGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine is a compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with pentylamine under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce amine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[22Its stability and reactivity make it a valuable compound in various fields of research and industry .

Properties

CAS No.

22441-58-3

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-1-amine

InChI

InChI=1S/C13H23N/c1-2-3-4-7-14-10-13-9-11-5-6-12(13)8-11/h5-6,11-14H,2-4,7-10H2,1H3

InChI Key

KULLJYSCBVVGLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.